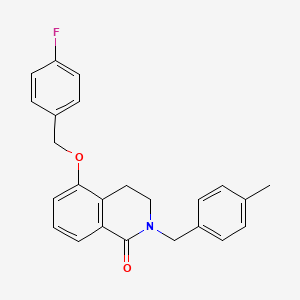

5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

5-((4-Fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (molecular formula: C₂₄H₂₂FNO₂, average mass: 387.44 g/mol) is a substituted isoquinolinone derivative. Its structure comprises a dihydroisoquinolinone core substituted with a 4-fluorobenzyloxy group at position 5 and a 4-methylbenzyl group at position 2 . Isoquinolinones are pharmacologically significant due to their diverse bioactivities, including antitumor, antimicrobial, and neuroprotective properties, as highlighted in studies on structurally related tetrahydroisoquinoline derivatives .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c1-17-5-7-18(8-6-17)15-26-14-13-21-22(24(26)27)3-2-4-23(21)28-16-19-9-11-20(25)12-10-19/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAPJTSMQSBIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using a methylbenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as thiols or amines replace the fluorine atom.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ether bond and formation of corresponding phenols and alcohols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, halogenation, and electronic properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Position Effects :

- The methyl group at the para position (C4) in the target compound vs. the meta position (C3) in its analog (Entry 2, Table 1) may alter steric interactions and binding affinity. For example, para-substituted benzyl groups often enhance metabolic stability compared to meta-substituted analogs .

- The fluorine atom (electron-withdrawing) in the target compound versus chlorine in analogs (Entries 3–4) could modulate electronic properties, affecting solubility and target engagement. Chlorine’s larger atomic radius may increase lipophilicity but reduce metabolic clearance .

Bioactivity Trends: While direct activity data are unavailable for the target compound, structurally related tetrahydroisoquinolines exhibit antitumor activity linked to their ability to intercalate DNA or inhibit kinases . The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to bulkier substituents like 4-chlorobenzyl .

Synthetic Accessibility :

- Compounds with para-substituted benzyl groups (e.g., target compound) are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling, whereas ortho-substituted analogs (Entry 4) require more complex regioselective methods .

Research Findings and Limitations

- Evidence Gaps: No direct bioactivity or pharmacokinetic data were found for the target compound in the provided evidence. Most studies focus on synthesis or general properties of isoquinolinones .

- Computational Predictions: The compound’s LogP (estimated ~3.5) suggests moderate lipophilicity, suitable for oral bioavailability. Its fluorine atom may reduce oxidative metabolism, extending half-life compared to non-halogenated analogs .

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 323.39 g/mol. The presence of the fluorobenzyl and methylbenzyl moieties is significant for its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit various biological activities, including:

- Antifungal Activity : Studies have demonstrated that isoquinoline derivatives can disrupt biological membranes in fungi, leading to cell death. Specifically, the compound shows superior activity against Pythium recalcitrans, a pathogenic oomycete .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, such as tyrosinase. Inhibition studies have shown that related compounds exhibit competitive inhibition with low IC50 values, indicating strong binding affinity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the isoquinoline core significantly affect biological activity. For instance:

- The addition of a fluorobenzyl group enhances lipophilicity and may improve membrane permeability.

- Variations in the substituents on the benzene rings can alter the binding affinity to target enzymes or receptors.

Case Studies

- Antifungal Efficacy : A study focused on the antifungal properties of various isoquinoline derivatives, including our compound, demonstrated effective inhibition against Pythium recalcitrans. The results indicated that certain structural features are crucial for enhancing antifungal activity .

- Tyrosinase Inhibition : Another investigation into tyrosinase inhibitors highlighted several derivatives with notable inhibitory effects. The study reported IC50 values ranging from 0.09 to 0.18 μM for some compounds, suggesting that structural modifications could lead to enhanced inhibitory potency against tyrosinase .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for 5-((4-fluorobenzyl)oxy)-2-(4-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

Answer:

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions and coupling reactions. Key steps include:

- Step 1: Activation of the dihydroisoquinolinone core using sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate benzylation .

- Step 2: Introduction of the 4-fluorobenzyloxy group via Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to ensure regioselectivity .

- Step 3: Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) and crystallization from ethanol/water mixtures .

Validation: Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 402.16) .

- X-ray Crystallography: Resolves stereochemistry and confirms the planar conformation of the dihydroisoquinolinone core .

Advanced: How can researchers design experiments to evaluate the compound’s reactivity under varying conditions?

Answer:

Adopt a split-plot factorial design to assess variables:

- Factors: Solvent polarity (DMSO vs. DCM), temperature (25°C vs. 60°C), and catalyst loading (5% vs. 10% Pd/C) .

- Response Variables: Reaction yield, byproduct formation (HPLC), and stereochemical integrity (NMR).

- Statistical Analysis: Use ANOVA to identify significant interactions (e.g., solvent-temperature effects on yield) .

Example Table:

| Condition | Yield (%) | Byproduct (%) |

|---|---|---|

| DMSO, 25°C, 5% Pd/C | 78 | 3.2 |

| DCM, 60°C, 10% Pd/C | 92 | 1.5 |

Advanced: How to resolve contradictions in reported synthetic yields for this compound?

Answer:

Contradictions often arise from:

- Impurity in starting materials (e.g., residual moisture in NaH) .

- Incomplete benzylation due to steric hindrance from the 4-methylbenzyl group .

Methodological Solutions: - Cross-validate protocols: Reproduce reactions under inert atmosphere (N₂/Ar) with rigorously dried solvents .

- Kinetic Studies: Use in-situ IR to monitor benzylation progress and optimize reaction time .

Advanced: What frameworks guide the study of environmental fate and metabolic pathways?

Answer:

Follow the INCHEMBIOL framework :

- Phase 1 (Environmental Distribution):

- Measure logP (octanol-water partition coefficient) to predict bioavailability.

- Conduct soil adsorption studies (OECD Guideline 106) .

- Phase 2 (Biotransformation):

- Use liver microsome assays (human/rat) to identify Phase I (oxidation) and Phase II (glucuronidation) metabolites .

Advanced: How to integrate computational modeling for structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking: Use AutoDock Vina to predict binding affinity to target receptors (e.g., kinase inhibitors) .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donor/acceptor behavior .

- Validation: Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.